Einecs 279-945-8

Descripción

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory database encompassing over 100,000 chemicals marketed in the EU before 1981. However, methodologies for comparing EINECS compounds with analogs are well-established.

Propiedades

Número CAS |

82432-25-5 |

|---|---|

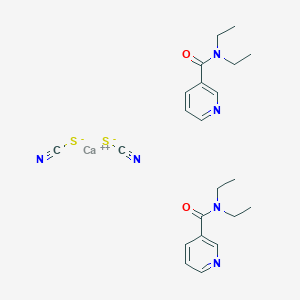

Fórmula molecular |

C22H28CaN6O2S2 |

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

calcium;N,N-diethylpyridine-3-carboxamide;dithiocyanate |

InChI |

InChI=1S/2C10H14N2O.2CHNS.Ca/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;2*2-1-3;/h2*5-8H,3-4H2,1-2H3;2*3H;/q;;;;+2/p-2 |

Clave InChI |

MAIVWKLAJKRGIF-UHFFFAOYSA-L |

SMILES canónico |

CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.C(#N)[S-].C(#N)[S-].[Ca+2] |

Origen del producto |

United States |

Métodos De Preparación

Análisis de las reacciones químicas

El ácido tiociánico, sal de calcio, compuesto con N,N-dietilpiridina-3-carboxamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede sufrir reacciones de oxidación en presencia de agentes oxidantes, lo que lleva a la formación de productos oxidados.

Reducción: También puede sufrir reacciones de reducción en presencia de agentes reductores, lo que da lugar a la formación de productos reducidos.

Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Análisis De Reacciones Químicas

Thiocyanic acid, calcium salt, compound with N,N-diethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

Reduction: It can also undergo reduction reactions in the presence of reducing agents, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

El ácido tiociánico, sal de calcio, compuesto con N,N-dietilpiridina-3-carboxamida tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: El compuesto se utiliza en estudios biológicos para investigar sus efectos sobre los sistemas biológicos y su potencial como herramienta bioquímica.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.

Mecanismo De Acción

El mecanismo de acción del ácido tiociánico, sal de calcio, compuesto con N,N-dietilpiridina-3-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto ejerce sus efectos uniéndose a moléculas diana y modulando su actividad. Las dianas moleculares y vías específicas implicadas dependen del contexto en el que se utiliza el compuesto, como en sistemas biológicos o químicos .

Comparación Con Compuestos Similares

Structural Similarity Metrics

EINECS compounds are compared using Tanimoto similarity scores computed from PubChem 2D fingerprints , which quantify molecular overlap. A threshold of ≥70% similarity is typically used to define analogs, enabling read-across predictions for toxicity, bioactivity, and physicochemical properties .

Read-Across Structure-Activity Relationships (RASAR)

RASAR models leverage a small set of labeled compounds (e.g., REACH Annex VI substances) to predict properties for unlabeled EINECS entries. For example, 1,387 labeled chemicals can cover 33,000 EINECS compounds by identifying structurally similar neighbors, reducing reliance on costly experimental data .

Comparison with Similar Compounds

The table below illustrates hypothetical analogs of EINECS 279-945-8, modeled after methodologies and examples in the evidence (e.g., CAS 79349-82-9 and 28899-75-4 from ):

Key Observations:

- High similarity analogs (≥0.85): These compounds share core functional groups (e.g., indole rings, halogen substituents) with this compound, enabling reliable read-across predictions for solubility and enzyme interactions .

- Moderate similarity analogs (0.70–0.85): Predictions require validation due to divergent side chains or stereochemistry .

Research Findings and Challenges

Coverage Efficiency

- A subset of 1,387 labeled chemicals (e.g., REACH Annex VI entries) can predict properties for ~24x more EINECS compounds (33,000) via structural similarity .

- Figure 7 (referenced in ) demonstrates clustering patterns where labeled compounds (red nodes) connect to numerous EINECS entries (blue nodes), highlighting the "network effect" of RASAR models.

Limitations in Applicability

- Overfitting risks: Variable selection in QSAR models may reduce generalizability, especially for novel functional groups .

Q & A

What are the standard analytical methods for characterizing Einecs 279-945-8, and how should they be validated?

Level: Basic

Methodological Answer:

Characterization requires multi-technique validation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assess purity. Validation involves:

- Cross-referencing spectral data with peer-reviewed literature .

- Using certified reference materials (CRMs) for calibration.

- Replicating analyses across independent labs to confirm reproducibility .

Documentation must align with IUPAC guidelines to ensure transparency and replicability .

How to design experiments to determine the purity of this compound under varying synthesis conditions?

Level: Basic

Methodological Answer:

Adopt a factorial design approach:

- Variables: Temperature, catalyst concentration, reaction time.

- Controls: Include blank runs and spiked samples to isolate contamination risks.

- Replicates: Perform triplicate measurements for statistical robustness.

Purity is quantified via HPLC with UV detection, supported by elemental analysis (C/H/N ratios) . Data should be statistically analyzed (e.g., ANOVA) to identify significant outliers .

How can contradictions in reported physicochemical properties of this compound be systematically resolved?

Level: Advanced

Methodological Answer:

Contradictions arise from methodological variability or sample impurities. A systematic resolution involves:

Meta-analysis: Compare datasets from peer-reviewed studies, filtering for protocols with documented validation (e.g., ISO/IEC 17025 compliance) .

Error Source Evaluation: Assess instrumentation precision (e.g., ±%RSD for repeated measurements) and sample storage conditions .

Replication Studies: Reproduce conflicting experiments under controlled conditions, isolating variables like solvent grade or humidity .

What experimental strategies are recommended to study the compound’s interactions with solvents under extreme conditions (e.g., high temperature/pressure)?

Level: Advanced

Methodological Answer:

Use high-throughput screening (HTS) combined with computational modeling:

- HTS: Deploy automated systems to test solubility/reactivity across solvent libraries at controlled temperatures (50–200°C) and pressures (1–10 atm) .

- Computational Pre-screening: Apply Density Functional Theory (DFT) to predict solvent interactions, reducing experimental load .

- Safety Protocols: Include pressure-rated reactors and real-time monitoring (e.g., Raman spectroscopy) to track degradation .

What validated synthesis protocols exist for this compound, and how can their reproducibility be ensured?

Level: Basic

Methodological Answer:

Peer-reviewed protocols (e.g., Journal of Organic Chemistry) are preferred. Reproducibility hinges on:

- Stepwise Documentation: Detailed reaction parameters (e.g., molar ratios, stirring rates).

- Batch Testing: Synthesize multiple batches to assess yield consistency.

- Third-Party Verification: Collaborate with independent labs to replicate results, addressing equipment-specific variables (e.g., microwave-assisted vs. conventional heating) .

How to evaluate the compound’s stability under varying environmental factors (pH, light, oxygen)?

Level: Advanced

Methodological Answer:

Employ a Design of Experiments (DOE) framework:

- Factors: pH (2–12), UV exposure (200–400 nm), O₂ concentration.

- Response Variables: Degradation rate (HPLC), colorimetric changes.

- Accelerated Aging Studies: Use Arrhenius modeling to extrapolate long-term stability from high-temperature data .

Include control samples with stabilizers (e.g., antioxidants) to isolate degradation pathways .

What spectroscopic signatures (e.g., IR, UV-Vis) are critical for identifying this compound, and how should they be interpreted?

Level: Basic

Methodological Answer:

- IR: Look for carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- UV-Vis: Characterize λmax in ethanol/water, comparing with published molar absorptivity values.

Interpretation requires baseline correction and solvent background subtraction. Validate using NIST chemistry databases .

What advanced methodologies can elucidate degradation pathways of this compound in environmental matrices?

Level: Advanced

Methodological Answer:

Combine kinetic studies with isotopic labeling:

- Kinetics: Monitor half-life (t½) under simulated environmental conditions (e.g., aqueous photolysis).

- <sup>13</sup>C-Labeling: Track carbon migration during degradation via LC-MS/MS.

- Metabolite Identification: Use high-resolution MS (HRMS) to detect transformation products, supported by fragmentation libraries .

What are the evidence-based guidelines for handling and storing this compound to prevent degradation?

Level: Basic

Methodological Answer:

- Storage: Use amber glass vials under inert gas (N₂/Ar) at –20°C to mitigate oxidation/hydrolysis.

- Compatibility Testing: Assess container materials (e.g., PTFE vs. glass) for leaching risks via ICP-MS .

- Stability Monitoring: Conduct periodic HPLC checks on stored samples .

How can synergistic effects between this compound and co-formulants be rigorously tested?

Level: Advanced

Methodological Answer:

Use combinatorial screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.